2-Amino-6-methyl-8-propylpyrido[2,3-d]pyrimidin-4(8H)-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-Amino-6-methyl-8-propylpyrido[2,3-d]pyrimidin-4(8H)-one is a heterocyclic compound that belongs to the pyrido[2,3-d]pyrimidine family. This compound is of significant interest due to its potential biological activities and applications in various fields such as medicinal chemistry and pharmacology.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Amino-6-methyl-8-propylpyrido[2,3-d]pyrimidin-4(8H)-one typically involves the cyclocondensation of 2-amino-1H-pyrrole-3-carbonitriles with aryl nitriles in the presence of potassium t-butoxide in boiling t-butanol . This method allows for the formation of the pyrido[2,3-d]pyrimidine core structure.
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. the synthetic route mentioned above can be adapted for large-scale production by optimizing reaction conditions and using industrial-grade reagents and equipment.
Chemical Reactions Analysis
Types of Reactions
2-Amino-6-methyl-8-propylpyrido[2,3-d]pyrimidin-4(8H)-one can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding N-oxides.
Reduction: Reduction reactions can convert the compound into its reduced forms.
Substitution: Nucleophilic substitution reactions can introduce different substituents onto the pyrido[2,3-d]pyrimidine core.
Common Reagents and Conditions
Oxidation: Common oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) can be used.
Reduction: Reducing agents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically employed.
Substitution: Nucleophiles such as amines or thiols can be used under basic conditions to achieve substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield N-oxides, while substitution reactions can produce various substituted derivatives of the original compound.
Scientific Research Applications
2-Amino-6-methyl-8-propylpyrido[2,3-d]pyrimidin-4(8H)-one has several scientific research applications:
Chemistry: It serves as a building block for the synthesis of more complex heterocyclic compounds.
Medicine: It is investigated for its potential use as a therapeutic agent due to its structural similarity to biologically active molecules.
Industry: The compound can be used in the development of new materials and as a precursor for various chemical processes.
Mechanism of Action
The mechanism of action of 2-Amino-6-methyl-8-propylpyrido[2,3-d]pyrimidin-4(8H)-one involves its interaction with specific molecular targets and pathways. For instance, it may act as an inhibitor of certain enzymes or receptors, thereby modulating biological processes. The exact molecular targets and pathways can vary depending on the specific application and context of use .
Comparison with Similar Compounds
Similar Compounds
7-Deazaadenine: This compound is structurally similar and shares some biological activities with 2-Amino-6-methyl-8-propylpyrido[2,3-d]pyrimidin-4(8H)-one.
Pyrido[3,4-d]pyrimidines: These compounds also have a fused pyrimidine ring system and are used as kinase inhibitors.
Uniqueness
This compound is unique due to its specific substitution pattern, which can confer distinct biological activities and chemical reactivity compared to other similar compounds
Properties
CAS No. |
786614-49-1 |
---|---|
Molecular Formula |
C11H14N4O |
Molecular Weight |
218.26 g/mol |
IUPAC Name |
2-amino-6-methyl-8-propylpyrido[2,3-d]pyrimidin-4-one |
InChI |
InChI=1S/C11H14N4O/c1-3-4-15-6-7(2)5-8-9(15)13-11(12)14-10(8)16/h5-6H,3-4H2,1-2H3,(H2,12,14,16) |
InChI Key |
ISIZKZFFOVHABK-UHFFFAOYSA-N |
Canonical SMILES |
CCCN1C=C(C=C2C1=NC(=NC2=O)N)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.